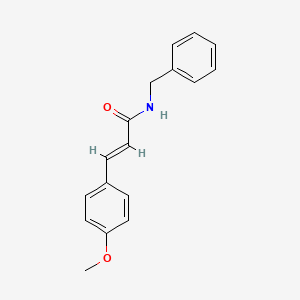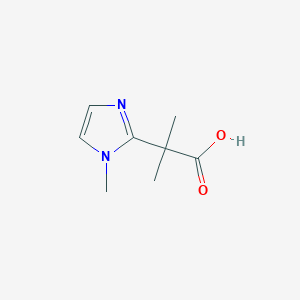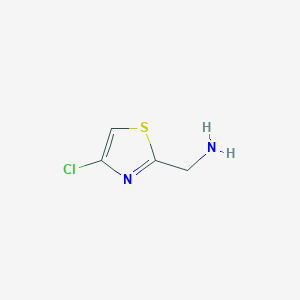
甲基-2-(4-苯基哌嗪-1-基)吡啶-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with a piperazine moiety, like the one in your query, are often found in pharmaceuticals due to their versatile biological activities . Piperazine derivatives have been synthesized for the treatment of various diseases, including Alzheimer’s disease .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, they can act as acetylcholinesterase inhibitors .科学研究应用
合成化学应用
2-(4-苯基哌嗪-1-基)吡啶-3-羧酸甲酯可用作高度官能化合物的化学前体。例如,它参与膦催化的 [4 + 2] 环化反应,导致形成具有完全区域选择性和优异产率的四氢吡啶。这种方法为构建复杂且高度官能化的化学结构提供了一种通用方法,这在药物化学和药物发现中很有价值 (Zhu 等,2003)。
神经炎症成像
在神经科学研究中,2-(4-苯基哌嗪-1-基)吡啶-3-羧酸甲酯的衍生物已被开发为用于成像小胶质细胞和研究神经炎症的 PET 放射性示踪剂。例如,衍生物 [11C]CPPC 靶向小胶质细胞特异性标记 CSF1R,提供了小胶质细胞在各种神经精神疾病和神经炎症状态中的作用的见解。此应用突出了其在为神经炎症相关疾病开发诊断工具和治疗策略方面的潜力 (Horti 等,2019)。
抗癌和抗炎剂
2-(4-苯基哌嗪-1-基)吡啶-3-羧酸甲酯的几种衍生物表现出有希望的抗癌和抗炎活性。例如,新型吡唑并嘧啶衍生物已显示出显着的抗 5-脂氧合酶和抗癌活性,表明它们作为治疗癌症和炎症相关疾病的双功能剂的潜力 (Rahmouni 等,2016)。
抗菌活性
对包括与 2-(4-苯基哌嗪-1-基)吡啶-3-羧酸甲酯相关的 1,5-二苯基吡咯衍生物的抗分枝杆菌特性的研究表明,它们对结核分枝杆菌具有显着的活性。这些研究有助于开发结核病的新治疗剂,突出了该化合物在应对全球健康挑战方面的重要性 (Biava 等,2008)。
作用机制
Target of Action
The primary target of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous cognitive functions, including memory and learning .
Mode of Action
The exact mode of action of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate The inhibition of ache and buche by similar compounds would affect the cholinergic system . This could potentially impact various cognitive functions, including memory and learning .
Result of Action
The molecular and cellular effects of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate The inhibition of ache and buche by similar compounds could potentially enhance cholinergic transmission, impacting various cognitive functions .
未来方向
属性
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)15-8-5-9-18-16(15)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSYLVXEGIBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)
![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)


![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)
![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)
